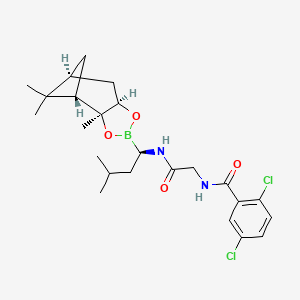

Ixazomib Impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ixazomib Impurity 1 is a chemical compound related to Ixazomib, a proteasome inhibitor used in the treatment of multiple myeloma. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one such impurity that is monitored during the synthesis and production of Ixazomib.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ixazomib Impurity 1 involves several synthetic steps. The synthetic route typically includes the use of boronic acids and amides. The reaction conditions often involve the use of solvents like acetonitrile and methanol, and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal impurities .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves rigorous quality control measures to ensure the impurity levels are within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of this compound during production .

Analyse Des Réactions Chimiques

Types of Reactions: Ixazomib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in the formation of various substituted derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

Ixazomib impurity 1 is characterized by its ability to inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and a decrease in anti-apoptotic proteins, facilitating cancer cell death.

Key pharmacological insights include:

- Inhibition of Proteasome Activity: Ixazomib has an IC50 value of approximately 9.7 nM, indicating potent inhibition of proteasome activity in multiple myeloma cell lines .

- Apoptosis Induction: The compound induces apoptosis in cultured multiple myeloma cells with an EC50 of around 25 nM .

- Synergistic Effects: When combined with lenalidomide, ixazomib shows enhanced efficacy against multiple myeloma cells, suggesting a potential combinatory therapeutic approach .

Clinical Applications

The clinical relevance of this compound is highlighted through various studies and trials:

- Phase 1 Trials: In clinical trials involving patients with relapsed/refractory multiple myeloma, ixazomib demonstrated a manageable safety profile and promising efficacy, with approximately 15% of patients achieving partial responses .

- Combination Therapy: Ixazomib is often used in combination with other agents like lenalidomide and dexamethasone for enhanced therapeutic outcomes in multiple myeloma patients who have undergone prior treatments .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

Mécanisme D'action

The mechanism of action of Ixazomib Impurity 1 is related to its interaction with proteasomes, similar to Ixazomib. It inhibits the chymotrypsin-like activity of the beta 5 subunit of the 20S proteasome, leading to the disruption of protein degradation within cells. This inhibition results in the accumulation of misfolded proteins, activation of signaling cascades, cell-cycle arrest, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Ixazomib Impurity 1 include other proteasome inhibitors such as Bortezomib and Carfilzomib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: this compound is unique in its specific chemical structure and its role as an impurity in the production of Ixazomib. Unlike Bortezomib and Carfilzomib, which are used as therapeutic agents, this compound is primarily of interest for its impact on the quality and safety of Ixazomib .

Activité Biologique

Ixazomib Impurity 1 is a compound associated with ixazomib, a second-generation proteasome inhibitor used primarily in the treatment of multiple myeloma. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Profile

- Molecular Formula : C₂₄H₃₃BCl₂N₂O₄

- Molecular Weight : 495.26 g/mol

- CAS Number : 1201903-02-7

Ixazomib functions by inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This inhibition leads to the accumulation of pro-apoptotic factors and the suppression of anti-apoptotic proteins, promoting apoptosis in malignant cells, particularly in multiple myeloma cell lines . The compound's activity is similar to that of bortezomib, another proteasome inhibitor, but with distinct pharmacological properties.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against multiple myeloma cells:

- IC50 Values :

These values demonstrate that this compound is effective at concentrations achievable in clinical settings.

Pharmacokinetics

The pharmacokinetic profile of ixazomib suggests extensive distribution and variable bioavailability:

- Bioavailability : Ranges from 19% to 58% in humans, with significantly higher rates observed in canine models (approximately 100%) .

- Volume of Distribution (Vd) : Reported at 543 L at steady state, indicating extensive tissue distribution, particularly in red blood cells .

- Half-Life : Following intravenous administration, half-lives range from approximately 32 hours to over 9 days across different species, highlighting its prolonged action .

Case Studies and Clinical Findings

A multicenter observational study conducted in Japan assessed ixazomib's effectiveness in combination with lenalidomide and dexamethasone (IRd) for patients with relapsed/refractory multiple myeloma:

- Patient Demographics : Median age was 74 years; a significant proportion had received multiple prior therapies.

- Efficacy Results :

These findings support the clinical utility of ixazomib in treating challenging cases of multiple myeloma.

Comparative Analysis with Other Proteasome Inhibitors

| Feature | Ixazomib | Bortezomib |

|---|---|---|

| Mechanism | β5 subunit inhibitor | β5 subunit inhibitor |

| Oral Bioavailability | Moderate (19%-58%) | Low (IV only) |

| IC50 for Proteasome Inhibition | 9.7 nM | ~6.5 nM |

| Clinical Use | Multiple Myeloma | Multiple Myeloma |

Propriétés

IUPAC Name |

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIBVMGUKXODV-OPKBTAHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33BCl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.